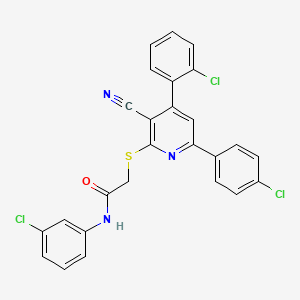

N-(3-chlorophenyl)-2-((4-(2-chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetamide

Description

N-(3-Chlorophenyl)-2-((4-(2-chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetamide is a pyridine-thioacetamide derivative characterized by multiple chloro-substituted phenyl groups and a cyano group on the pyridine ring. Safety guidelines emphasize avoiding heat and ignition sources (P210), highlighting its thermal sensitivity .

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-[4-(2-chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16Cl3N3OS/c27-17-10-8-16(9-11-17)24-13-21(20-6-1-2-7-23(20)29)22(14-30)26(32-24)34-15-25(33)31-19-5-3-4-18(28)12-19/h1-13H,15H2,(H,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGOOJNTZTUHOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16Cl3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-((4-(2-chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the cyanopyridinyl intermediate, which is then subjected to nucleophilic substitution reactions with chlorophenyl derivatives. The final step involves the formation of the thioacetamide linkage under controlled conditions, such as the presence of a base and appropriate solvents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-((4-(2-chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-chlorophenyl)-2-((4-(2-chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-((4-(2-chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide

- Substituents : 4-chlorophenyl (acetamide group) and distyryl groups (pyridine ring).

- Synthesis: Reflux in ethanol with sodium acetate, yielding 85% .

2-{[6-(4-Chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide

- Substituents : Trifluoromethyl (pyridine) and 3-methylphenyl (acetamide).

- Impact : The electron-withdrawing trifluoromethyl group increases stability and lipophilicity, while the methyl group reduces steric hindrance compared to chloro substituents .

2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide

- Substituents: Hydroxypyrimidine and quinoxaline moieties.

- Synthesis : Reflux in acetonitrile with triethylamine, achieving 90.2% yield .

- Key Difference: Hydroxy and quinoxaline groups enable hydrogen bonding, altering solubility and biological interactions.

Physicochemical and Electronic Properties

- Trifluoromethyl and styryl substituents in analogs modulate electronic properties further .

Structural Validation and Crystallography

Research Implications

- Drug Design : The target compound’s chloro-rich structure may enhance target binding in hydrophobic pockets, whereas trifluoromethyl analogs could improve metabolic stability.

- Materials Science : Styryl-substituted derivatives (e.g., from ) might excel in optoelectronic applications due to extended conjugation.

Biological Activity

N-(3-chlorophenyl)-2-((4-(2-chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities against various diseases, including cancer. This article reviews its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C19H16Cl3N3OS

- Molecular Weight : 426.76 g/mol

- CAS Number : 34113-46-7

Structural Features

The compound features a thioacetamide moiety linked to a complex cyanopyridine structure, which is known for its diverse biological activities. The presence of multiple chlorophenyl groups may enhance its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to N-(3-chlorophenyl)-2-((4-(2-chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetamide. Specifically, derivatives of cyanopyridine have shown promising results in inhibiting cancer cell proliferation.

In Vitro Studies

- Cell Proliferation Assays : In vitro tests conducted on various cancer cell lines demonstrated significant inhibition of cell growth. For instance, compounds similar to the target compound exhibited GI50 values ranging from 1.20 to 1.80 µM across different cancer types, comparable to standard chemotherapeutics like Doxorubicin (GI50 = 1.10 µM) .

- Mechanism of Action : The anticancer activity is attributed to the inhibition of key signaling pathways such as EGFR and BRAF V600E, which are critical in tumor growth and survival . Molecular docking studies suggest that the compound can effectively bind to these targets, thereby blocking their activity.

Other Biological Activities

N-(3-chlorophenyl)-2-((4-(2-chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetamide and its analogs have been studied for various other biological activities:

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against a range of pathogens .

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activities, which could be beneficial in treating inflammatory diseases .

- Antioxidant Properties : The ability to scavenge free radicals has been noted in related compounds, suggesting potential applications in oxidative stress-related conditions .

Study 1: Anticancer Efficacy in MCF-7 Cells

A study investigated the effects of a series of cyanopyridine derivatives on MCF-7 breast cancer cells. The results indicated that specific substitutions on the pyridine ring significantly enhanced antiproliferative activity. For example, compounds with an allyl group showed higher efficacy compared to those with ethyl or phenyl groups .

| Compound | GI50 (µM) | Remarks |

|---|---|---|

| Compound 18 | 1.20 | Comparable to Doxorubicin |

| Compound 19 | 1.50 | Moderate inhibition |

| Control (Doxorubicin) | 1.10 | Standard reference |

Study 2: Cytotoxicity Assessment

In another assessment using non-tumorigenic MCF-10A cells, several compounds were tested for cytotoxic effects. Notably, at a concentration of 50 µM, most compounds did not exhibit significant cytotoxicity, maintaining over 86% cell viability .

| Compound Range | Cell Viability (%) at 50 µM |

|---|---|

| Compounds 7–21 | >86% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.